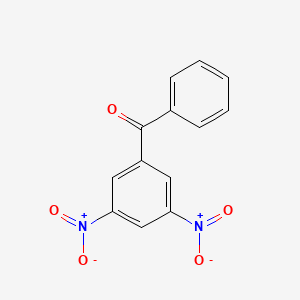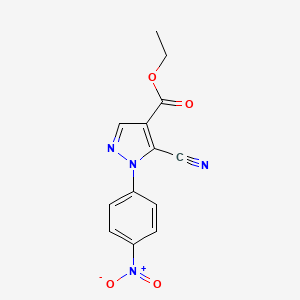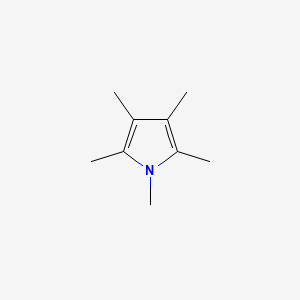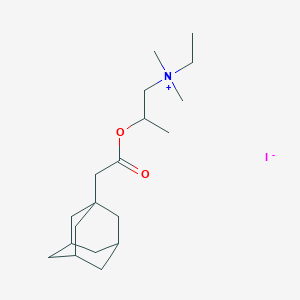![molecular formula C8H7N3 B13755339 3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene CAS No. 252963-62-5](/img/structure/B13755339.png)
3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,10-Triazatricyclo[63001,5]undeca-3,6,8,10-tetraene is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
The synthesis of 3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene typically involves the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide This reaction is carried out under controlled conditions to ensure the formation of the desired tricyclic structure
Análisis De Reacciones Químicas
3,5,10-Triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced tricyclic compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3,5,10-Triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and interactions.
Medicine: Research is being conducted to explore its potential therapeutic applications, although specific medical uses are not yet well-established.
Industry: While not widely used in industrial applications, it serves as a valuable compound for research and development in various chemical industries.
Mecanismo De Acción
The mechanism of action of 3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to interact with various biological molecules, potentially influencing biochemical pathways. detailed studies on its exact mechanism of action are still ongoing.
Comparación Con Compuestos Similares
3,5,10-Triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene can be compared with other similar tricyclic compounds, such as:
- 3,7,9-Triazatricyclo[6.2.1.01,5]undeca-2,4-dienes
- Tricyclo[5.4.0.0(2,8)]undec-9-ene
- Tricyclo[6.3.0.0(2,4)]undec-8-ene
The uniqueness of 3,5,10-triazatricyclo[630
Propiedades
Número CAS |
252963-62-5 |
|---|---|
Fórmula molecular |
C8H7N3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene |
InChI |
InChI=1S/C8H7N3/c1-2-11-6-10-5-8(11)4-9-3-7(1)8/h1-4,6H,5H2 |
Clave InChI |
VALLOZIRVQYNNY-UHFFFAOYSA-N |
SMILES canónico |
C1C23C=NC=C2C=CN3C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



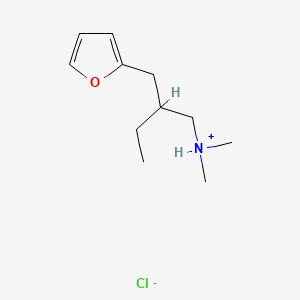
![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
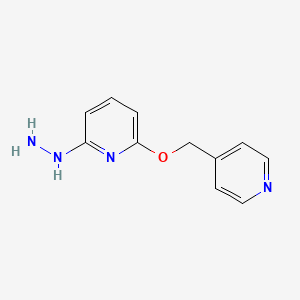
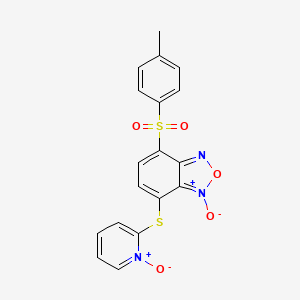
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13755288.png)

